molecular formula C16H25N3O B7864812 (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide

Cat. No.: B7864812
M. Wt: 275.39 g/mol
InChI Key: XKZKAPZLJSQVNX-LOACHALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a benzyl group, and an amide linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide is unique due to its specific structure, which allows for versatile applications in various fields. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-12(2)15(17)16(20)18-14-8-9-19(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,17H2,1-2H3,(H,18,20)/t14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZKAPZLJSQVNX-LOACHALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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